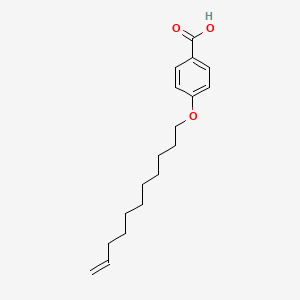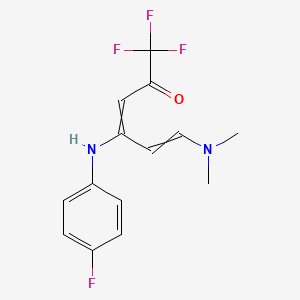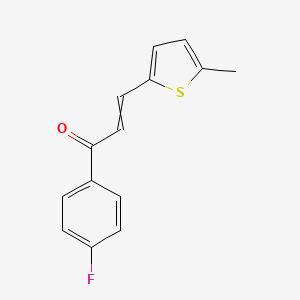
2-(Pirimidin-5-il)benzaldehído
Descripción general
Descripción
2-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C11H9N2O It is a heterocyclic aromatic aldehyde, featuring a benzaldehyde moiety substituted with a pyrimidine ring at the 5-position
Aplicaciones Científicas De Investigación
2-(Pyrimidin-5-yl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyrimidin-5-yl)benzaldehyde is the C-H bond in organic compounds . This compound acts as a temporary directing group (TDG) , assisting as a co-catalyst for metal-catalyzed C-H functionalization .
Mode of Action
2-(Pyrimidin-5-yl)benzaldehyde interacts with its targets by controlling site selectivity during C-H functionalization . It is covalently bonded to the compound of interest and must be removed after functionalization, similar to a typical protecting group . This compound is an effective TDG for meta-directed C-H functionalization of amine-substituted target compounds, with high selectivity .
Biochemical Pathways
It is known that this compound plays a crucial role in theC-H functionalization process , which is a fundamental reaction in organic chemistry and is involved in various biochemical pathways .
Pharmacokinetics
It is known that this compound is a solid at room temperature and has a melting point of 119-120 °c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of 2-(Pyrimidin-5-yl)benzaldehyde’s action is the selective functionalization of the C-H bond in organic compounds . This can lead to the formation of new compounds with different properties, which can be useful in various chemical reactions and processes .
Action Environment
The action of 2-(Pyrimidin-5-yl)benzaldehyde can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that temperature can affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2-(Pyrimidin-5-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a co-catalyst in metal-catalyzed C-H functionalization, a process that involves the activation of C-H bonds in organic molecules to form new bonds. This compound interacts with various enzymes and proteins, including metal catalysts, to facilitate these reactions. The nature of these interactions is primarily based on the formation of transient complexes that promote site selectivity without the need for additional synthetic steps .
Cellular Effects
The effects of 2-(Pyrimidin-5-yl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, 2-(Pyrimidin-5-yl)benzaldehyde can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-5-yl)benzaldehyde exerts its effects through several mechanisms. It binds to metal catalysts and forms transient complexes that facilitate C-H functionalization. This binding interaction is crucial for the activation of C-H bonds and the subsequent formation of new bonds. Additionally, 2-(Pyrimidin-5-yl)benzaldehyde can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These molecular interactions are essential for the compound’s role in organic synthesis and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-5-yl)benzaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrimidin-5-yl)benzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound can effectively facilitate C-H functionalization without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 2-(Pyrimidin-5-yl)benzaldehyde is effective without causing harm .
Metabolic Pathways
2-(Pyrimidin-5-yl)benzaldehyde is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules. It interacts with various enzymes and cofactors to facilitate these metabolic processes. For instance, it can influence the metabolic flux and levels of certain metabolites by modulating the activity of specific enzymes. These interactions are crucial for the compound’s role in biochemical reactions and organic synthesis .
Transport and Distribution
The transport and distribution of 2-(Pyrimidin-5-yl)benzaldehyde within cells and tissues are essential for its activity and function. This compound is transported through cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(Pyrimidin-5-yl)benzaldehyde within tissues is also influenced by its interactions with various biomolecules, including proteins and enzymes .
Subcellular Localization
2-(Pyrimidin-5-yl)benzaldehyde exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 2-(Pyrimidin-5-yl)benzaldehyde is essential for its role in biochemical reactions and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Pyrimidin-5-yl)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions to form the desired product. Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidinyl boronic acid derivative reacts with a benzaldehyde derivative .
Industrial Production Methods
Industrial production of 2-(Pyrimidin-5-yl)benzaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: 2-(Pyrimidin-5-yl)benzoic acid.
Reduction: 2-(Pyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
2-(Pyrimidin-5-yl)benzaldehyde can be compared with other similar compounds, such as:
- 2-(Pyrimidin-5-yl)phenol
- 4-(Pyrimidin-2-yl)benzaldehyde
- 2-(5-Pyrimidinyl)benzaldehyde
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their reactivity and applications. For instance, 2-(Pyrimidin-5-yl)benzaldehyde is unique in its ability to act as a temporary directing group for metal-catalyzed C-H functionalization, providing high selectivity without additional synthetic steps .
Propiedades
IUPAC Name |
2-pyrimidin-5-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJBEALHNYNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396710 | |
| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640769-71-7 | |
| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)
![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)




![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)




